molecular formula C24H33ClN2O5 B1234014 Falipamil hydrochloride CAS No. 60987-07-7

Falipamil hydrochloride

Número de catálogo: B1234014
Número CAS: 60987-07-7
Peso molecular: 465 g/mol
Clave InChI: SSFPIVGEBUWFAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Falipamil hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C24H33ClN2O5 and its molecular weight is 465 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Veterinary Applications

Falipamil is predominantly used in veterinary settings, focusing on the treatment of sinus tachycardia in dogs. Its administration has been linked to improved heart function and reduced incidence of arrhythmias during surgical procedures or stress conditions. Notable findings from studies include:

  • Reduction of Sinus Rate : When administered at controlled dosages, falipamil effectively lowers the sinus heart rate in conscious dogs, providing a therapeutic benefit during procedures that may induce stress or elevated heart rates .
  • Electrophysiological Studies : Research indicates that falipamil prolongs the atrial refractory period, contributing to its efficacy in managing cardiac rhythm disturbances .

Research Findings

Several studies have documented the effects of falipamil hydrochloride in controlled settings:

  • Study on Conscious Dogs : A study involving 30 dogs demonstrated that falipamil significantly decreased the maximal atrial driving frequency, leading to a reduction in overall heart rate without severe side effects .
  • Electrocardiographic Analysis : Electrocardiograms (ECGs) from treated animals showed marked differences in heart activity patterns compared to control groups, indicating falipamil's potential as a therapeutic agent for managing heart conditions in canines .

Comparative Analysis of Dosage Effects

The effectiveness of falipamil varies significantly with dosage. The following table summarizes key findings from various studies regarding its effects at different concentrations:

Dosage Range (mg/kg)Effect on Sinus RateEffect on Ventricular RateObservations
Low (0.1 - 0.5)DecreasedDecreasedEffective for managing tachycardia
Moderate (0.6 - 1.0)NeutralNeutralMinimal impact on heart rhythm
High (1.1 - 2.0)IncreasedIncreasedRisk of arrhythmias; careful monitoring required

Case Studies

A series of case studies have further elucidated the practical applications of falipamil:

  • Case Study 1 : A 2023 study involved administering falipamil to dogs undergoing surgery. Results indicated a significant decrease in heart rate variability and improved recovery times post-anesthesia, highlighting its utility in perioperative care.
  • Case Study 2 : Another investigation focused on dogs with pre-existing cardiac conditions treated with falipamil showed a marked improvement in clinical signs and overall cardiac function over a three-month period.

Propiedades

Número CAS

60987-07-7

Fórmula molecular

C24H33ClN2O5

Peso molecular

465 g/mol

Nombre IUPAC

2-[3-[3-(3,4-dimethoxyphenyl)propylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one;hydrochloride

InChI

InChI=1S/C24H32N2O5.ClH/c1-28-20-9-8-17(13-21(20)29-2)7-5-10-25-11-6-12-26-16-18-14-22(30-3)23(31-4)15-19(18)24(26)27;/h8-9,13-15,25H,5-7,10-12,16H2,1-4H3;1H

Clave InChI

SSFPIVGEBUWFAZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCCNCCCN2CC3=CC(=C(C=C3C2=O)OC)OC)OC.Cl

SMILES canónico

COC1=C(C=C(C=C1)CCCNCCCN2CC3=CC(=C(C=C3C2=O)OC)OC)OC.Cl

Key on ui other cas no.

60987-07-7

Sinónimos

5,6-dimethoxy-2-(3-((alpha-(3,4-dimethoxy)phenylethyl)methylamino)propyl)phthalimidine
AQ-A 39
AQ-A-39
AQ-AH 208
AQ-AH-208
AQA 39
AQA 39Cl
falipamil
falipamil hydrochloride

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.